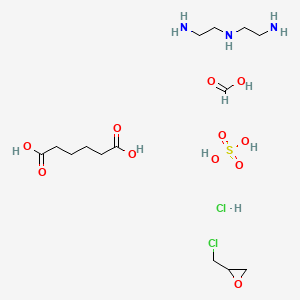
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group attached to a furan ring, a butadienyl chain, and a quinolinecarboxaldehyde hydrazone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone typically involves multi-step organic reactions. One common method includes the condensation of 2-(5-nitro-2-furyl)-1,3-butadiene with 4-quinolinecarboxaldehyde in the presence of a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety may also interact with DNA or enzymes, disrupting their function and leading to cell death.
相似化合物的比较
Similar Compounds
- 2-(5-Nitro-2-furyl)-1,3-butadiene
- 4-Quinolinecarboxaldehyde
- Hydrazone derivatives
Uniqueness
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
73987-36-7 |
|---|---|
分子式 |
C18H14N4O3 |
分子量 |
334.3 g/mol |
IUPAC 名称 |
(E)-[2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]methylidenehydrazine |
InChI |
InChI=1S/C18H14N4O3/c19-20-12-13-11-14(21-17-8-4-3-7-16(13)17)5-1-2-6-15-9-10-18(25-15)22(23)24/h1-12H,19H2/b5-1+,6-2+,20-12+ |
InChI 键 |
YZYDHKTWQAHXGE-NGWFKBEYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])/C=N/N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


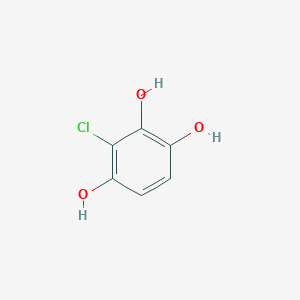
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
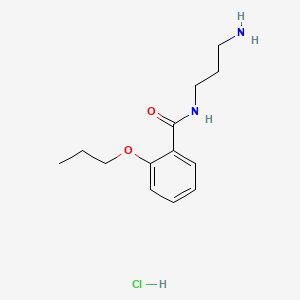

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
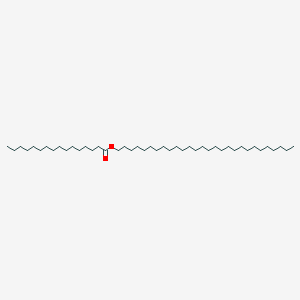
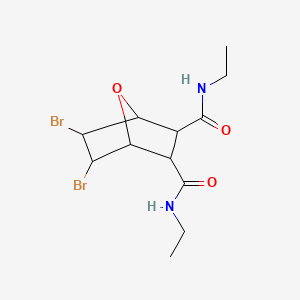
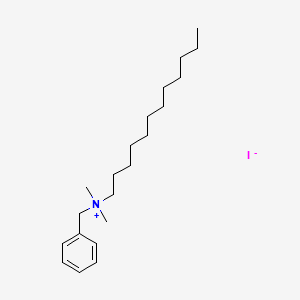
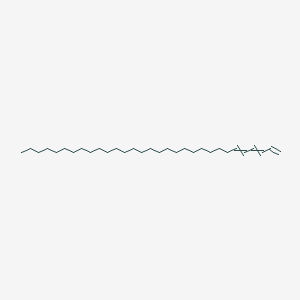
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
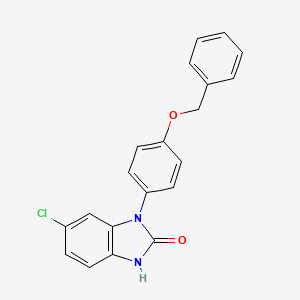
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)

